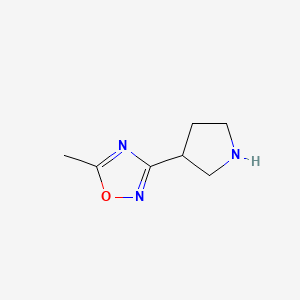

5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Description

Contextual Significance of the 1,2,4-Oxadiazole (B8745197) Heterocyclic Scaffold in Chemical Biology

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities and favorable physicochemical properties. nih.govnih.gov This structural unit is a common feature in a variety of medicinal agents, demonstrating its versatility in drug design. nih.gov

One of the most significant attributes of the 1,2,4-oxadiazole ring is its role as a bioisostere for ester and amide functionalities. scielo.brmdpi.com This is crucial because ester and amide groups are often susceptible to hydrolysis by metabolic enzymes, which can lead to poor pharmacokinetic profiles. The 1,2,4-oxadiazole ring offers a metabolically stable alternative that can mimic the hydrogen bonding capabilities of esters and amides, thereby preserving or enhancing interaction with biological targets. scielo.brmdpi.com The inherent chemical and thermal stability of the 1,2,4-oxadiazole ring further contributes to its utility in developing robust drug candidates. nih.govscielo.br

Research has extensively documented the broad spectrum of pharmacological activities associated with 1,2,4-oxadiazole derivatives. These include anticancer, anti-inflammatory, analgesic, antibacterial, antifungal, antiviral, and neuroprotective applications. bohrium.comresearchgate.netnih.govmdpi.com This wide array of activities has made the 1,2,4-oxadiazole nucleus a focal point for the development of novel therapeutic agents. nih.gov

Role of Pyrrolidine (B122466) Moieties in Modulating Biological Activity and Selectivity

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is another cornerstone of medicinal chemistry. frontiersin.orgnih.gov It is a core structure in numerous natural products, including many alkaloids, and is a key component of the amino acid proline. frontiersin.orgnih.gov The prevalence of the pyrrolidine scaffold in nature underscores its evolutionary selection as a valuable building block for biologically active molecules. nih.gov

A key advantage of the pyrrolidine scaffold is its three-dimensional (3D) nature, a consequence of its sp³-hybridized carbon atoms. researchgate.net This non-planar structure allows for a more precise spatial arrangement of substituents, which can lead to highly specific interactions with biological targets like enzymes and receptors. nih.govresearchgate.net The stereochemistry of the pyrrolidine ring is a critical factor, as different stereoisomers of a molecule can exhibit vastly different biological profiles due to their unique binding modes with enantioselective proteins. nih.govresearchgate.net

Rationale for Targeted Investigation of 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-Oxadiazole

The targeted investigation of this compound is rooted in the principle of molecular hybridization. This strategy involves combining two or more pharmacophores (structural units with known biological activity) into a single molecule to create a new chemical entity with potentially enhanced affinity, improved selectivity, or a novel mechanism of action.

In this specific compound, the 1,2,4-oxadiazole scaffold provides a stable, aromatic core known for a wide array of biological activities. The pyrrolidine ring, attached at the 3-position of the oxadiazole, introduces a non-planar, saturated heterocyclic motif that is crucial for establishing specific 3D interactions with biological targets and for modulating pharmacokinetic properties. The synthesis of such hybrid molecules, for instance, pyrrolidine oxadiazoles, has been explored for developing new anthelmintic drug candidates. frontiersin.orgnih.gov

Current State of Research and Emerging Opportunities for 1,2,4-Oxadiazole Derivatives

The field of 1,2,4-oxadiazole research is dynamic, with a continuous stream of studies exploring their therapeutic potential across various disease areas. bohrium.comresearchgate.net Recent research (2018–2024) has continued to highlight the efficacy of 1,2,4-oxadiazole derivatives in domains such as oncology, infectious diseases, metabolic disorders, and neurodegenerative diseases. bohrium.comresearchgate.net

Table 1: Selected Anticancer Activities of 1,2,4-Oxadiazole Derivatives

| Compound Type | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 3,5-diarylsubstituted 1,2,4-oxadiazole | Various | Apoptosis induction | nih.gov |

| Gold(I) complexes with 1,2,4-oxadiazole | LXFA 629 (Lung) | 0.003 µM | nih.gov |

| Nortopsentin analogs with 1,2,4-oxadiazole | MCF-7 (Breast) | 0.65 µM | nih.gov |

| 1,2,4-oxadiazole-1,3,4-oxadiazole hybrids | Various | Sub-micromolar | nih.gov |

An emerging opportunity lies in the development of 1,2,4-oxadiazole derivatives as inhibitors of novel and challenging drug targets. For example, they have been investigated as inhibitors of enzymes like carbonic anhydrase, which is overexpressed in certain tumors. chim.it The structural versatility of the 1,2,4-oxadiazole scaffold allows for its incorporation into complex molecular designs, including dual-target inhibitors, which can offer advantages in treating complex diseases like cancer. mdpi.com

Furthermore, the combination of the 1,2,4-oxadiazole scaffold with other important heterocyclic motifs, as seen in the title compound with a pyrrolidine ring, represents a promising strategy for generating novel chemical matter with enhanced biological activity and improved drug-like properties. frontiersin.orgnih.gov The continued exploration of such hybrid molecules is expected to yield new lead compounds for a wide range of therapeutic applications.

Table 2: Biological Activities of Pyrrolidine-Containing Compounds

| Compound Type | Biological Activity | Target/Model | Reference |

|---|---|---|---|

| Nicotine | Antioxidant, anti-inflammatory | Natural Product | nih.gov |

| Aegyptolidine A | Anticancer | Natural Product | nih.gov |

| Spiro[pyrrolidine-3,3′-oxindoles] | Anti-breast cancer | HDAC2 and PHB2 enzymes | nih.gov |

| Polyhydroxylated pyrrolidines | Dual α-glucosidase and aldose reductase inhibition | Enzyme inhibition | nih.gov |

Properties

IUPAC Name |

5-methyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-9-7(10-11-5)6-2-3-8-4-6/h6,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNIUBLYJWOZHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Investigations of 5 Methyl 3 Pyrrolidin 3 Yl 1,2,4 Oxadiazole

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods would elucidate the electron distribution, reactivity, and stability of 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole.

Frontier Molecular Orbital Theory ApplicationFrontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting chemical reactivity.researchgate.netIt focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For this compound, this analysis would involve calculating the energies of these orbitals. The results would be presented in a data table, similar to the hypothetical example below, to predict the most likely sites for nucleophilic and electrophilic attack.

Hypothetical Data Table for FMO Analysis

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

Conformational Analysis and Molecular Dynamics Simulations

These studies are essential for understanding the three-dimensional structure and flexibility of a molecule, which are critical determinants of its biological activity.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govjptcp.commdpi.comingentaconnect.comtandfonline.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

For this compound, this would involve docking the molecule into the active site of a relevant biological target. The output would provide a binding energy score, indicating the strength of the interaction, and a detailed view of the specific interactions formed, such as hydrogen bonds and hydrophobic contacts with amino acid residues. nih.gov Studies on related 1,2,4-oxadiazole (B8745197) and pyrrolidine (B122466) derivatives have shown that these interactions are key to their biological activity. nih.govmdpi.comnih.gov

Hypothetical Data Table for Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein X | Value | Amino Acid (e.g., Asp129) | Hydrogen Bond |

| Protein X | Value | Amino Acid (e.g., Phe250) | Pi-Pi Stacking |

In Silico Identification of Potential Biological Targets

For a novel or uncharacterized compound such as this compound, in silico target identification is a critical first step. This process involves computational screening against databases of known protein structures to predict potential biological targets. Techniques like reverse docking, pharmacophore modeling, and ligand-based similarity searching are employed to generate hypotheses about the compound's mechanism of action.

Studies on various 1,2,4-oxadiazole derivatives have successfully used these methods to identify a range of potential targets. For instance, computational screening has distinguished 1,2,4-oxadiazole compounds as efficient inhibitors of Sortase A (SrtA), a key enzyme in Gram-positive bacteria. nih.gov Other research has identified potential targets including the Epidermal Growth Factor Receptor (EGFR) for cancer treatment, enzymes involved in Alzheimer's disease, and various protein kinases. nih.govrsc.org By applying similar computational strategies, potential targets for this compound could be predicted, guiding subsequent experimental validation. The hydrophilic and electron-donating characteristics of the oxadiazole ring facilitate binding to diverse enzymes and biomolecules through non-covalent interactions. nih.govmdpi.com

Characterization of Binding Modes and Key Interaction Residues

Once a potential biological target is identified, molecular docking is used to predict the preferred binding orientation of the ligand within the protein's active site and to characterize the intermolecular interactions that stabilize the complex. researchgate.netresearchgate.net This detailed understanding of binding modes is fundamental for explaining the compound's activity and for rational drug design.

Molecular docking studies on various 1,2,4-oxadiazole derivatives have revealed key interactions driving their biological effects. For example, docking of 1,2,4-oxadiazole derivatives into the active site of the Human VEGFR-2 enzyme, a target in angiogenesis, showed crucial hydrogen bond interactions with amino acid residues like Glu883, Glu915, Cys917, and Asp1044. nih.gov Similarly, studies of oxadiazole derivatives as anticonvulsant agents targeting the GABA-A receptor identified hydrogen bonds with residues such as Glu52, Ser51, and Val53. researchgate.netsemanticscholar.org For this compound, the pyrrolidine ring and the methyl group, along with the oxadiazole core, would be analyzed for their potential to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the amino acid residues of a predicted target protein. researchgate.net

| Oxadiazole Derivative Class | Protein Target | Key Interacting Residues | Primary Interaction Types |

|---|---|---|---|

| Anticancer 1,2,4-oxadiazoles | Human VEGFR-2 | Glu883, Glu915, Cys917, Asp1044 | Hydrogen Bonding |

| Anti-Alzheimer's 1,2,4-oxadiazoles | GSK-3β | Ile62, Asn64, Val70, Tyr128, Leu182 | Hydrogen Bonding, Hydrophobic |

| Anticonvulsant 1,3,4-oxadiazoles | GABA-A Receptor | Glu52, Ser51, Val53, Asn54, Thr58 | Hydrogen Bonding |

| Anti-influenza 1,2,4-oxadiazoles | Neuraminidase (NA) | ARG118, ASP151, GLU119, ARG293 | Hydrogen Bonding, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1,2,4-Oxadiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures, described by physicochemical descriptors. nih.gov QSAR models are invaluable for predicting the activity of untested compounds, understanding the structural requirements for activity, and guiding the design of more potent molecules. researchgate.net

2D- and 3D-QSAR Model Development and Validation

Both 2D- and 3D-QSAR models have been extensively developed for various series of 1,2,4-oxadiazole derivatives. 2D-QSAR models use descriptors calculated from the 2D representation of molecules, while 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D alignment of molecules and their surrounding steric and electrostatic fields. nih.govnanobioletters.com

For example, 3D-QSAR studies on 1,2,4-oxadiazoles as antibacterial agents have successfully defined favorable and unfavorable steric and electrostatic regions for substitution, providing guidelines for lead optimization. nih.gov In another study targeting Sortase A, a robust 3D-QSAR model was developed for a series of 120 oxadiazole derivatives, which showed high predictive potential. nih.govnih.gov These models are rigorously validated using statistical metrics such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive r² (r²_pred) for an external test set to ensure their reliability and predictive power. nih.govrsc.org

| Derivative Series / Target | QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External Validation) |

|---|---|---|---|---|

| Anti-Alzheimer's Oxadiazoles (GSK-3β) | CoMFA | 0.692 | N/A | 0.6885 |

| Anti-Alzheimer's Oxadiazoles (GSK-3β) | CoMSIA | 0.696 | N/A | 0.6887 |

| Antibacterial 1,2,4-Oxadiazoles | CoMFA | 0.70 | 0.85 | 0.77 |

| Sortase A Inhibitors | 3D-QSAR | 0.6319 | 0.9235 | 0.5479 |

| Caspase-3 Activators | CoMFA | 0.592 | 0.966 | N/A |

Physico-Chemical Descriptor Analysis for Biological Activity Prediction

The predictive power of QSAR models relies on the careful selection of physico-chemical descriptors that quantify various aspects of a molecule's structure. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. For 1,2,4-oxadiazole derivatives, descriptor analysis has shown that properties like lipophilicity (logP), molecular weight, polar surface area (TPSA), and dipole moment are often correlated with biological activity. mdpi.comnih.gov For instance, a study on the herbicidal activity of oxadiazole N-oxides found that variance in biological activity could be explained by changes in lipophilicity and reduction potential. nih.gov The analysis of these descriptors helps in understanding the underlying chemical features that govern the interaction with a biological target, which is essential for designing compounds with improved activity profiles.

In Silico Prediction of Molecular Properties Relevant to Biological Interactions

Beyond predicting biological activity, computational methods are vital for assessing the pharmacokinetic properties of a potential drug candidate, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). mdpi.com Early in silico prediction of these properties is crucial to identify and eliminate compounds with poor developmental potential, thereby reducing the time and cost of drug discovery. researchgate.net

Computational Assessment of Drug-Likeness and Lead Optimization Parameters

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug in humans. This is often evaluated using established guidelines like Lipinski's Rule of Five and Veber's rules. mdpi.com These rules consider parameters such as molecular weight (MW), lipophilicity (logP), the number of hydrogen bond donors (HBD) and acceptors (HBA), and the number of rotatable bonds (n-ROTB).

Numerous studies on 1,2,4-oxadiazole derivatives have employed in silico tools like SwissADME and admetSAR to predict their ADMET profiles. mdpi.combenthamdirect.com These predictions suggest that many compounds based on the oxadiazole scaffold exhibit good oral absorption and bioavailability. mdpi.combenthamdirect.com For example, a computational study of 1,2,4-oxadiazole derivatives as SGLT2 inhibitors predicted that the lead molecules were non-carcinogenic with good oral bioavailability and optimal partition coefficients. benthamdirect.com Such analyses for this compound would provide a preliminary assessment of its potential as a drug candidate and highlight any liabilities that need to be addressed during lead optimization. researchgate.netbenthamdirect.com

| Parameter | Guideline/Rule | Typical Predicted Range for Bioactive 1,2,4-Oxadiazoles |

|---|---|---|

| Molecular Weight (MW) | Lipinski's Rule: ≤ 500 g/mol | 300 - 500 g/mol |

| Lipophilicity (logP) | Lipinski's Rule: ≤ 5 | 2.0 - 5.0 |

| Hydrogen Bond Donors (HBD) | Lipinski's Rule: ≤ 5 | 0 - 2 |

| Hydrogen Bond Acceptors (HBA) | Lipinski's Rule: ≤ 10 | 4 - 8 |

| Number of Rotatable Bonds (n-ROTB) | Veber's Rule: ≤ 10 | 3 - 9 |

| Topological Polar Surface Area (TPSA) | Veber's Rule: ≤ 140 Ų | 60 - 120 Ų |

| Aqueous Solubility | General Drug-Likeness | Moderate to Good |

| Blood-Brain Barrier (BBB) Permeation | CNS-activity specific | Variable (Target Dependent) |

Prediction of Metabolic Soft Spots and Bio-transformations (preclinical context)dtic.mil

In the preclinical phase of drug discovery, a thorough understanding of a compound's metabolic fate is crucial for its development. nih.gov The metabolic stability of a drug candidate significantly influences its pharmacokinetic profile, including bioavailability and half-life. nih.gov Computational, or in silico, methods provide an early, resource-efficient means to predict how a molecule might be metabolized in the body. nih.gov These predictions help medicinal chemists identify potential metabolic liabilities, or "soft spots," which are chemically reactive sites on a molecule prone to enzymatic transformation. nih.gov By identifying these sites early, molecular structures can be modified to enhance metabolic stability and reduce the formation of potentially toxic or inactive metabolites. nih.govuctm.edu

The primary enzymes responsible for metabolizing foreign compounds (xenobiotics) are the Cytochrome P450 (CYP) superfamily. researchgate.net Computational tools for metabolism prediction often focus on identifying which CYP isoforms a compound might interact with and the specific sites on the molecule where reactions are likely to occur. nih.gov These tools range from knowledge-based systems that use established biotransformation rules to more complex quantum mechanics (QM) and machine learning (ML) models that calculate the reactivity of different atoms within the molecule. nih.govrrpharmacology.ru

For the compound this compound, a structural analysis allows for the prediction of several potential metabolic soft spots. The molecule contains functionalities known to be susceptible to metabolic enzymes. The most probable sites for metabolic transformation include the methyl group and the pyrrolidine ring.

Predicted Metabolic Hotspots:

The Pyrrolidine Ring: The secondary amine and adjacent carbon atoms on the pyrrolidine ring are common sites for oxidation. N-dealkylation is a possibility, though less likely for a cyclic amine. More probable are hydroxylation reactions at the carbon atoms alpha to the nitrogen.

The Methyl Group: Alkyl groups, particularly terminal methyl groups, are frequently targeted by CYP enzymes for hydroxylation. This initial oxidation can lead to further transformation into an aldehyde and then a carboxylic acid. Studies on other methyl-oxadiazole-containing compounds have shown that hydroxylation of the methyl group is a key metabolic pathway. researchgate.netnih.govnih.gov

The 1,2,4-Oxadiazole Ring: While generally considered a relatively stable heterocyclic ring used as a bioisosteric replacement for ester and amide groups, the oxadiazole ring can undergo hydrolytic cleavage under certain biological conditions, though this is typically a minor pathway. nih.govresearchgate.net

The predicted biotransformations for this compound primarily involve Phase I reactions, which introduce or expose functional groups. Hydroxylation is the most anticipated reaction, catalyzed by various CYP isozymes. researchgate.net Following initial oxidation, Phase II conjugation reactions, such as glucuronidation or sulfation at the newly formed hydroxyl groups, could also occur. nih.gov

Table 1: Predicted Metabolic Soft Spots and Biotransformations for this compound

| Predicted Metabolic Soft Spot | Potential Biotransformation Reaction(s) | Primary Enzyme Family | Resulting Metabolite Type |

| Pyrrolidine Ring (C-H bonds) | C-Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated pyrrolidine derivative |

| Pyrrolidine Ring (N-H bond) | N-Glucuronidation | UGTs | N-glucuronide conjugate |

| Methyl Group (C-H bonds) | Hydroxylation, further oxidation to carboxylic acid | Cytochrome P450 (CYP) | Alcohol, Carboxylic acid derivatives |

| 1,2,4-Oxadiazole Ring | Hydrolytic Ring Cleavage (minor pathway) | Hydrolases | Diacyl hydrazide derivative |

Machine Learning and Artificial Intelligence Applications in Compound Design

The integration of machine learning (ML) and artificial intelligence (AI) has become a transformative force in modern drug discovery, accelerating the design-make-test-analyze cycle. uctm.edu These computational technologies are particularly valuable in the lead optimization phase, where they help refine compound structures to achieve a balance of potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. uctm.edu For a scaffold such as this compound, AI and ML can be applied in several impactful ways.

One primary application is the development of predictive ADMET models. uctm.edu By training ML algorithms on large datasets of compounds with known experimental outcomes, models can be built to predict properties like metabolic stability, solubility, and potential for off-target effects for novel, un-synthesized molecules. nih.govuctm.edu For instance, if initial studies predicted that the methyl group on the oxadiazole ring is a significant metabolic liability, an ML model could be used to screen virtual modifications to this position. The model could predict the metabolic stability of thousands of potential analogs where the methyl group is replaced by other functionalities (e.g., a cyclopropyl (B3062369) group, a trifluoromethyl group), allowing chemists to prioritize the synthesis of only the most promising candidates. uctm.edu

Table 2: Applications of AI and Machine Learning in the Design of this compound Analogs

| AI/ML Application | Objective | Example |

| Predictive ADMET Modeling | To forecast the pharmacokinetic and safety properties of virtual compounds. | An ML model predicts the metabolic stability (e.g., half-life in liver microsomes) of new analogs to identify structures that are less prone to rapid metabolism. uctm.edu |

| De Novo Drug Design | To generate novel molecules with a desired set of properties. | A generative AI algorithm designs new oxadiazole derivatives predicted to have high potency against a target kinase while maintaining low hERG inhibition. |

| Virtual Screening | To computationally screen large libraries of compounds to identify potential hits. | An ML model rapidly evaluates a virtual library of millions of compounds to find those containing the 1,2,4-oxadiazole scaffold that are most likely to be active against a specific biological target. |

| SAR Exploration & Lead Optimization | To guide the modification of a lead compound to improve its overall profile. | An interactive platform uses AI to suggest modifications to the pyrrolidine ring that are likely to increase target binding affinity without introducing new metabolic liabilities. uctm.edu |

Biological Target Identification and Mechanistic Elucidation of 5 Methyl 3 Pyrrolidin 3 Yl 1,2,4 Oxadiazole

High-Throughput and Phenotypic Screening Strategies for Novel Activities

The discovery of biologically active molecules based on the 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole scaffold has been driven by the need for novel therapeutic agents with high selectivity for their targets. The identification of derivatives of this scaffold as potent agonists for the G-protein coupled bile acid receptor 1 (GPBAR1) serves as a primary example. The development of these non-steroidal GPBAR1 agonists was initiated to overcome the limitations of existing bile acid derivatives, which often suffer from a lack of selectivity and lead to undesirable side effects. unina.itnih.gov

The process involved a rational design and synthesis approach, followed by biological evaluation to identify novel chemical structures that could selectively activate the receptor. nih.gov While the specific initial screening paradigm for this scaffold is not detailed as a high-throughput screen (HTS) in the provided literature, such campaigns are a standard industry practice for identifying hit compounds. For instance, HTS has been successfully used to identify other oxadiazole-containing compounds with therapeutic potential, such as antiproliferative agents for prostate cancer. nih.gov Similarly, phenotypic screening, which assesses the effects of compounds on cellular or organismal phenotypes, has been employed to discover 1,3,4-oxadiazole-3-ones with high antibacterial potency against multidrug-resistant Staphylococcus aureus (MRSA). nih.gov These established screening methodologies represent the strategic approaches through which the novel activities of scaffolds like this compound are typically discovered.

Affinity-Based Probes and Proteomics for Direct Target Engagement

Following the identification of a hit compound from screening campaigns, confirming its direct interaction with the intended biological target is a critical step in drug discovery. Affinity-based probes and chemical proteomics are powerful techniques for validating target engagement and identifying potential off-target interactions in a native biological system. These methods often involve chemically modifying the compound of interest to incorporate a reactive group or a reporter tag, which can then be used to isolate and identify its binding partners from a complex proteome.

For example, activity-based protein profiling and in situ competitive chemical proteomics using a specifically designed activity-based probe were instrumental in mapping the target landscape of 1,3,4-oxadiazole-3-ones in MRSA. nih.gov This approach not only confirmed engagement with multiple cysteine and serine hydrolases but also elucidated the polypharmacological mode of action for this class of antibiotics. nih.gov

While these proteomics-based strategies are invaluable for target deconvolution, their specific application to this compound or its derivatives to confirm direct engagement with GPBAR1 has not been described in the available scientific literature. The primary validation for this scaffold has relied on cell-based functional assays.

Elucidation of Molecular Mechanisms of Action (in vitro/cell-based)

Understanding the precise molecular mechanism by which a compound exerts its biological effect is fundamental to its development as a therapeutic agent. For the this compound scaffold, mechanistic studies have focused on its role as a receptor agonist.

Enzyme Inhibition Kinetics and Mechanism of Inhibition

The 1,2,4-oxadiazole (B8745197) heterocycle is a versatile scaffold found in a wide array of biologically active compounds, including many that function as enzyme inhibitors. mdpi.com Various derivatives have been synthesized and evaluated for their inhibitory activity against enzymes such as acetylcholinesterase, lipoxygenase, and α-glucosidase. scielo.brnih.govsemanticscholar.org Kinetic studies of these compounds are performed to determine key parameters like the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), which provides insight into how the compound interacts with the enzyme.

However, for the specific ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl scaffold, the primary mechanism of action identified is not enzyme inhibition but rather the activation of a G-protein coupled receptor. unina.itresearchgate.net The research focus has been on its agonistic properties at GPBAR1, and as such, detailed enzyme inhibition kinetic studies have not been a central part of its mechanistic elucidation.

Receptor Binding and Functional Assays (e.g., GPBAR1, S1P1)

The most significant biological activity identified for derivatives of the this compound scaffold is their potent and selective agonism of the G-protein bile acid receptor 1 (GPBAR1). nih.govresearchgate.net This receptor is a prominent target for treating metabolic and inflammatory diseases. unina.it

The biological evaluation of these compounds was conducted using in vitro cell-based functional assays. Specifically, transactivation assays in HEK293T cells co-transfected with a GPBAR1 expression vector were used to determine the potency (EC₅₀) and efficacy of the compounds. researchgate.net These assays measure the ability of a compound to activate the receptor and initiate its downstream signaling cascade.

Crucially, these derivatives demonstrated high selectivity for GPBAR1. They were tested against other bile acid receptors, including the farnesoid X receptor (FXR), liver X receptors (LXRα and LXRβ), and the pregnane (B1235032) X receptor (PXR), as well as the related peroxisome proliferator-activated receptors (PPARα and PPARγ). The compounds showed no significant activity at these other receptors, highlighting the selective nature of the ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl scaffold. nih.govresearchgate.net There is no evidence in the literature to suggest this scaffold interacts with the Sphingosine-1-Phosphate Receptor 1 (S1P1).

| Compound | EC₅₀ (nM) | Efficacy (%) | Reference |

|---|---|---|---|

| Compound 9 | 160 | 100 | nih.govresearchgate.net |

| Compound 10 | 180 | 98 | nih.govresearchgate.net |

Modulation of Cellular Pathways and Signal Transduction

As agonists of GPBAR1, derivatives of this compound modulate the signal transduction pathways downstream of this receptor. GPBAR1 activation is known to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. A key consequence of this signaling in enteroendocrine L-cells is the transcription and secretion of glucagon-like peptide-1 (GLP-1).

To confirm this mechanism, the most potent compounds from the series were tested for their ability to induce the expression of the GPBAR1 target gene, pro-glucagon, in the human NCI-H716 enteroendocrine cell line. nih.govresearchgate.net The results demonstrated that these compounds significantly increased the mRNA levels of pro-glucagon, confirming that their activation of GPBAR1 translates into a functional cellular response consistent with the receptor's known physiological role. nih.govresearchgate.net

| Compound | Concentration (µM) | Fold Increase in mRNA vs. Control | Reference |

|---|---|---|---|

| Compound 9 | 1 | ~2.2 | nih.govresearchgate.net |

| Compound 10 | 1 | ~2.5 | nih.govresearchgate.net |

Cellular Thermal Shift Assay (CETSA) and Other Target Engagement Methodologies

The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful biophysical technique to directly confirm the engagement of a compound with its target protein within the complex environment of a living cell. The principle of CETSA is based on ligand-induced thermal stabilization of the target protein; when a ligand binds to its protein target, the resulting complex is often more resistant to thermal denaturation. This change in thermal stability can be quantified, providing direct evidence of target engagement.

This label-free method is particularly valuable as it does not require modification of the compound or the protein, thus avoiding potential artifacts. The assay involves treating intact cells with the compound, heating the cell lysates to a range of temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of the target protein remaining in the soluble fraction, often by Western blot or mass spectrometry.

While CETSA is a highly suitable method for validating the direct binding of this compound derivatives to GPBAR1 in a cellular context, there are no reports in the scientific literature of its application for this specific compound-target pair to date. Nevertheless, it represents a key methodology that could be employed in future studies to provide definitive evidence of target engagement.

Gene Expression and Proteomic Profiling in Response to Compound Treatment

Currently, there are no published studies detailing the gene expression or proteomic profiling of cells or tissues in response to treatment with this compound. Such studies are crucial for understanding the compound's mechanism of action, identifying its molecular targets, and elucidating the cellular pathways it modulates.

Typically, gene expression analysis, often conducted using techniques like microarray or RNA-sequencing, would reveal which genes are up- or down-regulated following exposure to the compound. This information can provide clues about the cellular processes affected, such as cell cycle, apoptosis, or signal transduction pathways.

Similarly, proteomic profiling, using methods like mass spectrometry, would identify changes in the abundance of proteins and their post-translational modifications. This would offer a more direct insight into the functional state of the cell and help pinpoint the specific proteins that interact with the compound.

Without such experimental data, it is not possible to provide a detailed account of the molecular and cellular responses to this compound.

Investigation of Selective versus Pan-Target Interactions

Information regarding the selectivity of this compound for its biological targets is also unavailable in the current scientific literature. The determination of whether a compound is selective for a single target or interacts with multiple targets (pan-target) is a critical aspect of its preclinical development.

Selectivity is often assessed through extensive screening against panels of related proteins, such as kinases or G-protein coupled receptors. A selective compound would ideally show high potency for its intended target with little to no activity against other related proteins. In contrast, a pan-target inhibitor would exhibit activity against multiple members of a protein family.

The oxadiazole and pyrrolidine (B122466) moieties are present in numerous compounds that have been investigated for a wide range of biological activities, and these studies often include detailed selectivity profiling. However, without specific studies on this compound, any discussion of its target selectivity would be purely speculative and fall outside the scope of this fact-based article.

Structure Activity Relationship Sar Studies of 5 Methyl 3 Pyrrolidin 3 Yl 1,2,4 Oxadiazole Analogues

Systematic Modification of the Methyl Substituent at the Oxadiazole Core

The substituent at the 5-position of the 1,2,4-oxadiazole (B8745197) ring plays a critical role in modulating the potency and efficacy of these compounds. Systematic modifications of the methyl group have revealed important SAR trends. For instance, in a series of mGluR5 ago-potentiators, replacing the methyl group with larger or more complex moieties led to significant changes in activity. nih.gov

Research has shown that the nature of the substituent at this position can dramatically alter the pharmacological profile. For example, subtle changes can convert a potent ago-potentiator into a pure positive allosteric modulator (PAM) with no detectable agonist activity. nih.gov In one study, analogues with a 4-fluorophenyl or a 2-thienyl group at the 3-position of the oxadiazole showed potent mGluR5 ago-potentiation. nih.gov However, introducing a 2-pyridyl moiety at the same position resulted in compounds that were pure mGluR5 PAMs. nih.gov This highlights the sensitivity of the molecule's activity to modifications at the oxadiazole core.

| Modification at Oxadiazole Position 3 | Resulting Pharmacological Profile | Reference |

| 4-Fluorophenyl | Potent mGluR5 ago-potentiator | nih.gov |

| 2-Thienyl | Potent mGluR5 ago-potentiator | nih.gov |

| 2-Pyridyl | Pure mGluR5 positive allosteric modulator | nih.gov |

These findings underscore that even small alterations to the substituents on the oxadiazole ring can lead to functionally distinct molecules. nih.gov

Positional and Substituent Effects on the Pyrrolidine (B122466) Ring

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key structural component in many biologically active compounds due to its ability to explore pharmacophore space effectively. unipa.it Modifications to this ring in 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole analogues have been explored to understand their impact on biological activity.

The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity. The non-planar nature of the ring and the stereogenicity of its carbon atoms mean that different stereoisomers can have vastly different biological profiles due to their distinct binding modes with target proteins. unipa.it In studies of mGluR5 modulators, the stereochemistry of analogues was found to be crucial for their activity. nih.gov For example, comparing the (R)- and (S)-enantiomers of certain analogues revealed significant differences in their potency and efficacy, emphasizing the importance of stereochemical control in the design of these compounds. nih.gov

Functionalization of the pyrrolidine ring, either on the nitrogen atom or the carbon framework, provides another avenue for modulating activity. In a study of 1,2,4-oxadiazole pyrrolidine derivatives as potential antibacterial agents, substitutions on the pyrrolidine ring were found to be important for their inhibitory activity against E. coli DNA gyrase. nih.gov The presence of a 4-chlorophenyl group on the pyrrolidine ring was noted in several of the most active compounds. nih.gov This suggests that specific substituents on the pyrrolidine moiety can enhance interactions with the biological target.

| Compound ID | Pyrrolidine Ring Substituent | E. coli DNA Gyrase Inhibition (IC50) | Reference |

| 22c | 4-chlorophenyl | 120 ± 10 nM | nih.gov |

| 22a | Not specified | 180 ± 20 nM | nih.gov |

| 22b | 4-chlorophenyl | 210 ± 20 nM | nih.gov |

| 22d | 4-chlorophenyl | 250 ± 20 nM | nih.gov |

| Novobiocin (Standard) | N/A | 170 nM | nih.gov |

Bioisosteric Replacement Strategies for Enhanced Properties

Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The 1,2,4-oxadiazole ring itself is often considered a bioisostere of ester and amide functionalities. chim.itlifechemicals.com Studies have explored the replacement of the 1,2,4-oxadiazole core with its regioisomer, the 1,3,4-oxadiazole (B1194373) ring. This change can lead to increased polarity and reduced metabolic degradation. rsc.org However, such replacements can also significantly impact biological activity. In one series of cannabinoid receptor 2 (CB2) ligands, replacing a central 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole resulted in a 10- to 50-fold reduction in CB2 affinity. rsc.org

This demonstrates that while bioisosteric replacement can be a valuable tool, the specific properties of each isomer, such as hydrogen bond acceptor strength, can lead to significant differences in their physical and pharmaceutical properties. rsc.org

Linker Chemistry and Scaffold Diversity around the 1,2,4-Oxadiazole Ring

The versatility of the 1,2,4-oxadiazole scaffold allows for extensive exploration of linker chemistry and scaffold diversity. nih.govscielo.br This heterocycle can be incorporated into a wide array of molecular architectures to modulate biological properties. nih.gov The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be achieved through various synthetic routes, allowing for the introduction of diverse substituents. nih.gov The flat, aromatic surface of the oxadiazole ring can effectively participate in π-stacking interactions with biological targets or serve to orient substituents in a specific manner. nih.gov By varying the nature of the groups attached to the C3 and C5 positions, and by altering the connection to other parts of the molecule, researchers can fine-tune the compound's properties.

Development of Focused Libraries for SAR Elucidation and Optimization

The development of focused compound libraries is a powerful strategy for systematically exploring SAR and optimizing lead compounds. An iterative analogue library synthesis approach has been successfully employed to rapidly develop comprehensive SAR for 1,2,4-oxadiazole-containing molecules. nih.govnih.gov For example, a hit-targeted library of N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines was synthesized to explore SAR for antiproliferative activity against a human prostate carcinoma cell line. nih.gov This effort led to the identification of optimal pharmacophoric moieties, and a merged compound exhibited a 200-fold improvement in potency compared to the original hit. nih.gov Such systematic approaches are crucial for efficiently navigating the chemical space around the this compound scaffold to identify compounds with improved therapeutic potential. nih.gov

Preclinical Investigational Aspects of 5 Methyl 3 Pyrrolidin 3 Yl 1,2,4 Oxadiazole

In Vitro Pharmacological Profiling and Selectivity Assessments (beyond primary target)

In the early stages of drug development, a compound's interaction with a wide range of biological targets is assessed to understand its selectivity. This profiling is crucial for identifying potential off-target effects that could lead to adverse reactions. A typical in vitro pharmacological profiling would involve screening the compound against a panel of receptors, enzymes, and ion channels.

Table 1: Representative Panel for In Vitro Selectivity Assessment

| Target Class | Examples of Targets |

|---|---|

| Receptors | Adrenergic, Dopaminergic, Serotonergic, Histaminergic, Muscarinic |

| Enzymes | Kinases, Proteases, Phosphatases, Cytochrome P450s |

| Ion Channels | Sodium, Potassium, Calcium, Chloride |

The results of these assays would be presented as the concentration of the compound required to inhibit the activity of the target by 50% (IC50) or the concentration required to elicit a half-maximal response (EC50). High IC50 or EC50 values for off-target interactions are desirable, as they indicate a lower potential for side effects.

Mechanistic In Vivo Studies in Appropriate Animal Models (focused on target engagement and pathway modulation, not efficacy/safety)

Pharmacodynamic Marker Identification and Validation

Pharmacodynamic (PD) markers are measurable indicators of a drug's effect on the body. The identification and validation of reliable PD markers are essential for understanding a compound's activity in vivo. These markers can be used to establish a dose-response relationship and to guide dose selection for later-stage clinical trials.

Table 2: Examples of Potential Pharmacodynamic Markers

| Marker Type | Example |

|---|---|

| Target Occupancy | Measurement of the percentage of the target protein that is bound by the drug. |

| Downstream Signaling | Measurement of changes in the levels of proteins or other molecules in a signaling pathway affected by the target. |

| Enzyme Activity | Measurement of the inhibition or activation of a target enzyme in tissues or blood. |

Proof-of-Concept for Target Engagement in Biological Systems

Proof-of-concept studies aim to demonstrate that the compound can reach its target in the body and exert the expected biological effect. This can be achieved through various techniques, such as measuring the concentration of the compound in the target tissue or assessing changes in the expression of genes regulated by the target.

Metabolite Identification and Metabolic Stability Studies (in vitro/non-human)

Understanding how a compound is metabolized is a critical aspect of preclinical development. In vitro studies using liver microsomes, hepatocytes, and other subcellular fractions from different species (including humans) are conducted to identify the major metabolic pathways and the enzymes responsible for them. These studies also assess the metabolic stability of the compound, which provides an indication of its likely half-life in the body.

Analytical Method Development for Compound Quantification in Biological Matrices (for research studies)

To support preclinical studies, sensitive and specific analytical methods must be developed to quantify the compound and its metabolites in various biological matrices, such as plasma, urine, and tissue homogenates. mdpi.commdpi.comnih.govnih.gov High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used technique for this purpose. mdpi.com The development and validation of these methods are crucial for obtaining accurate and reliable data from pharmacokinetic and pharmacodynamic studies. mdpi.commdpi.comnih.govnih.gov

Table 3: Key Parameters for Analytical Method Validation

| Parameter | Description |

|---|---|

| Accuracy | The closeness of the measured value to the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |

| Sensitivity | The lowest concentration of the analyte that can be reliably detected. |

| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte. |

Future Research Directions and Broader Academic Contributions

Development of 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-Oxadiazole as a Chemical Probe for Biological Systems

A key future direction for this compound is its development as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, requiring high potency and selectivity for a specific target. The ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl core, a close analogue of the subject compound, has been identified as a novel scaffold for potent and selective agonists of the G-protein coupled bile acid receptor 1 (GPBAR1). nih.govunina.itnih.gov These compounds demonstrate high efficacy in activating GPBAR1 while showing selectivity over other related receptors like FXR, LXRα, LXRβ, and PXR. nih.govunina.it

This selectivity is crucial for a chemical probe, as it allows researchers to investigate the specific roles of GPBAR1 in metabolic and inflammatory diseases without the confounding effects of activating other receptors. nih.govnih.gov By using molecules based on this scaffold, scientists can elucidate the downstream signaling pathways of GPBAR1 and validate its function in conditions such as type 2 diabetes and obesity, paving the way for new therapeutic strategies. nih.govresearchgate.net

Contributions to Understanding Heterocyclic Medicinal Chemistry and Drug Design Principles

The this compound structure is an exemplar of modern drug design principles. The 1,2,4-oxadiazole (B8745197) ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its unique properties. nih.govsemanticscholar.org It is often employed as a bioisostere—a chemical substitute—for ester and amide groups. researchgate.netresearchgate.net This substitution is advantageous because the oxadiazole ring is generally more stable to hydrolysis by metabolic enzymes, which can improve a drug candidate's pharmacokinetic profile. nih.gov

The combination of the metabolically stable 1,2,4-oxadiazole ring with the pyrrolidine (B122466) moiety illustrates a key strategy in drug design: the assembly of privileged scaffolds to create novel chemical entities with desired biological activities. nih.govnih.gov The versatility of the 1,2,4-oxadiazole motif is demonstrated by its presence in compounds targeting a wide array of therapeutic areas, including oncology, neurology, and infectious diseases. researchgate.net The study of this compound and its derivatives contributes to a deeper understanding of structure-activity relationships (SAR), guiding medicinal chemists in the rational design of future therapeutic agents with improved potency, selectivity, and metabolic stability. nih.gov

Innovative Synthetic Methodologies Inspired by the Compound's Structure

The synthesis of the 1,2,4-oxadiazole core is central to developing compounds like this compound. Research in this area has led to the development of numerous synthetic methodologies. Traditional methods often involve the cyclization of O-acyl amidoximes. researchgate.net However, recent innovations have focused on more efficient one-pot procedures. nih.govresearchgate.net

These modern approaches include the reaction of amidoximes with carboxylic acids or their esters in the presence of a superbase, or the use of activating agents like the Vilsmeier reagent. nih.gov Some methods allow for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature. nih.gov Furthermore, microwave-assisted synthesis has emerged as a green chemistry approach, significantly reducing reaction times while maintaining good yields. nih.govnih.gov The need to synthesize libraries of compounds based on the this compound scaffold for SAR studies continues to drive innovation in heterocyclic chemistry, pushing for the development of even more efficient, cost-effective, and environmentally benign synthetic routes. organic-chemistry.orgresearchgate.net

Challenges and Opportunities in Novel Oxadiazole-Based Research

Despite their promise, research into oxadiazole-based compounds faces several challenges. Synthetic routes can sometimes require harsh conditions or expensive reagents, and purification can be difficult. nih.gov From a biological perspective, achieving high selectivity to avoid off-target effects and ensuring favorable pharmacokinetic properties remain significant hurdles in drug development. nih.gov The 1,2,4-oxadiazole ring itself has relatively low aromaticity, which can make it susceptible to rearrangement under certain conditions. mdpi.com

However, these challenges are matched by significant opportunities. The 1,2,4-oxadiazole scaffold is a privileged structure that has already led to several marketed drugs. nih.govnih.gov Its derivatives have shown a remarkably broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and nematicidal properties. nih.govmdpi.commdpi.com There is a vast chemical space to explore through the modification of substituents on the oxadiazole and pyrrolidine rings, offering the potential to discover novel compounds with unique therapeutic applications. mdpi.comresearchgate.net The continued development of computational tools for in silico screening and drug design can help to rationalize this exploration and increase the efficiency of discovering new lead compounds. rsc.orgresearchgate.net

Potential for Advancing Specific Therapeutic Area Research through Target Validation (e.g., GPBAR1, S1P1, specific enzymes)

The development of selective modulators is critical for validating novel biological targets. As discussed, derivatives of this compound are potent and selective agonists for GPBAR1, a promising target for metabolic diseases. nih.govunina.itresearchgate.net The use of these compounds in preclinical studies can help confirm the therapeutic hypothesis that activating GPBAR1 can lead to beneficial effects in conditions like type 2 diabetes, obesity, and non-alcoholic steatohepatitis. nih.govnih.gov

Beyond GPBAR1, the oxadiazole scaffold holds potential for validating other targets. For instance, sphingosine-1-phosphate (S1P) receptors, particularly S1P1 and S1P4, are important targets in immunology and other disease areas. nih.gov While distinct in structure, the principles used to develop selective GPBAR1 agonists could be applied to design novel S1P receptor modulators based on a 1,2,4-oxadiazole core. Additionally, various oxadiazole derivatives have been identified as inhibitors of enzymes such as acetylcholinesterase and carbonic anhydrase. researchgate.netresearchgate.net By designing specific derivatives of the this compound scaffold, it may be possible to create selective enzyme inhibitors, thereby providing valuable tools to validate these enzymes as drug targets for a range of diseases.

Q & A

Q. What statistical methods resolve conflicting data in SAR studies of 1,2,4-oxadiazoles?

- Methodological Answer : Principal Component Analysis (PCA) reduces dimensionality in datasets (e.g., bioactivity, logP, molecular weight), highlighting clusters of active/inactive compounds . Machine learning (e.g., random forest) prioritizes features (e.g., H-bond donors) driving activity, reducing false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.